molecular formula C11H20O2 B13761980 2,2-Dimethylpentyl methacrylate CAS No. 67905-09-3

2,2-Dimethylpentyl methacrylate

Cat. No.: B13761980
CAS No.: 67905-09-3
M. Wt: 184.27 g/mol
InChI Key: YFDAAPDBSTZCJE-UHFFFAOYSA-N
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Description

2,2-Dimethylpentyl methacrylate is an organic compound with the molecular formula C11H20O2. It is a methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its ability to impart flexibility, durability, and resistance to environmental factors in the materials it is incorporated into .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylpentyl methacrylate can be synthesized through the esterification of methacrylic acid with 2,2-dimethylpentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where methacrylic acid and 2,2-dimethylpentanol are fed into a reactor along with the catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpentyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Polymers and Copolymers: Formed through polymerization.

    Methacrylic Acid and 2,2-Dimethylpentanol: Formed through hydrolysis.

    Various Methacrylate Esters: Formed through transesterification.

Scientific Research Applications

2,2-Dimethylpentyl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 2,2-dimethylpentyl methacrylate exerts its effects is through polymerization. The methacrylate group undergoes radical polymerization, forming long polymer chains. These polymers can interact with various molecular targets, such as proteins and cell membranes, depending on their specific application. The ester group can also undergo hydrolysis, releasing methacrylic acid and 2,2-dimethylpentanol, which can further interact with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethylpentyl methacrylate is unique due to its branched alkyl chain, which imparts specific properties to the polymers it forms. These properties include increased flexibility, durability, and resistance to environmental factors compared to other methacrylate esters .

Properties

CAS No.

67905-09-3

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2,2-dimethylpentyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H20O2/c1-6-7-11(4,5)8-13-10(12)9(2)3/h2,6-8H2,1,3-5H3

InChI Key

YFDAAPDBSTZCJE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)COC(=O)C(=C)C

Origin of Product

United States

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